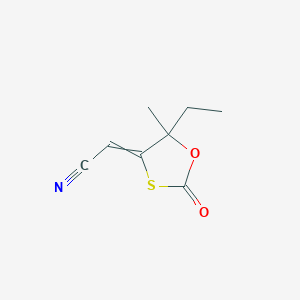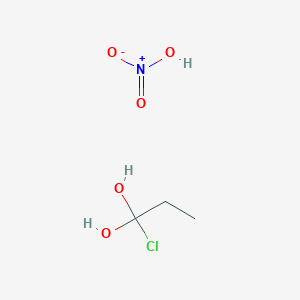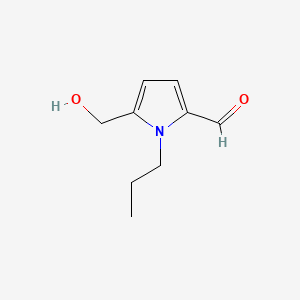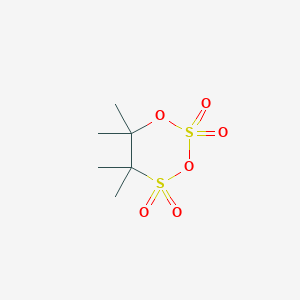
(5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile is a chemical compound with a unique structure that includes an oxathiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that similar methods to those used for other oxathiolane derivatives are employed, involving the use of specialized equipment and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile involves its interaction with molecular targets and pathways within a system
Comparison with Similar Compounds
Similar Compounds
Thiazolidine derivatives: These compounds have a similar five-membered ring structure with sulfur and nitrogen atoms.
Oxathiolane derivatives: These compounds share the oxathiolane ring structure.
Uniqueness
(5-Ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile is unique due to its specific substituents and the presence of the acetonitrile group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
118560-29-5 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
2-(5-ethyl-5-methyl-2-oxo-1,3-oxathiolan-4-ylidene)acetonitrile |
InChI |
InChI=1S/C8H9NO2S/c1-3-8(2)6(4-5-9)12-7(10)11-8/h4H,3H2,1-2H3 |
InChI Key |
CLKMVGSLOOMUSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=CC#N)SC(=O)O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)


![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)

![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)




![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)



